6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one
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Overview
Description
The compound 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1’-methylspiro[1H-indole-3,4’-piperidine]-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spiro structure, which is known for its stability and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core indole and piperidine structures. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.
Spiro Compound Formation: The spiro linkage is created by reacting the indole and piperidine intermediates under specific conditions, often involving a Lewis acid catalyst.
Functional Group Additions: The amino and ethoxy groups are introduced through nucleophilic substitution reactions, using appropriate reagents like amines and alkoxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridine rings, using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Electrophiles: Halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique properties and applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for high binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Spiroindole derivatives: Compounds with similar spiro structures but different substituents on the indole and piperidine rings.
Uniqueness
The uniqueness of 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1’-methylspiro[1H-indole-3,4’-piperidine]-2-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25Cl2FN4O2 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C26H25Cl2FN4O2/c1-14(22-18(27)5-6-19(29)23(22)28)35-21-12-16(13-31-24(21)30)15-3-4-17-20(11-15)32-25(34)26(17)7-9-33(2)10-8-26/h3-6,11-14H,7-10H2,1-2H3,(H2,30,31)(H,32,34)/t14-/m1/s1 |
InChI Key |
PIRWRQQYRXWTII-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CC4=C(C=C3)C5(CCN(CC5)C)C(=O)N4)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CC4=C(C=C3)C5(CCN(CC5)C)C(=O)N4)N |
Origin of Product |
United States |
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